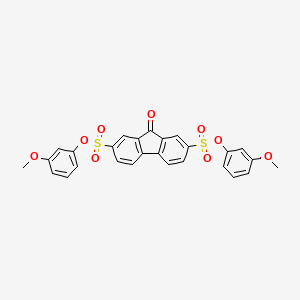
bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate: is a complex organic compound with the molecular formula C27H20O9S2 This compound is characterized by its unique structure, which includes two methoxyphenyl groups and a fluorene core with sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate typically involves the reaction of 9-oxo-9H-fluorene-2,7-disulfonic acid with 3-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents .
Scientific Research Applications
Bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate include:
- Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Bis(3-methylphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Bis(4-methylphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and interactions with other molecules.
Properties
Molecular Formula |
C27H20O9S2 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
bis(3-methoxyphenyl) 9-oxofluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H20O9S2/c1-33-17-5-3-7-19(13-17)35-37(29,30)21-9-11-23-24-12-10-22(16-26(24)27(28)25(23)15-21)38(31,32)36-20-8-4-6-18(14-20)34-2/h3-16H,1-2H3 |
InChI Key |
LHTUEIRYTPYBAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















